1-Bromo-4-(phenylmethoxy)-naphthalene
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Overview
Description
Synthesis Analysis
The synthesis of 1-Bromo-4-(phenylmethoxy)-naphthalene and similar compounds involves several key methods. Marriott, Jovin, and Yan-Marriott (1994) described the synthesis and characterization of a related bromo-naphthalene compound, emphasizing the role of specific reactants and conditions in achieving desired structural features (Marriott et al., 1994). Additionally, Reddy et al. (2013) demonstrated a CuCN-mediated cascade cyclization method for synthesizing substituted naphthalene derivatives, highlighting the efficiency of this approach in constructing complex aromatic structures (Reddy et al., 2013).
Molecular Structure Analysis
Zhao (2012) investigated the molecular structure of a bromophenyl-naphthalene compound through crystallographic analysis, revealing insights into the conformational preferences and intermolecular interactions typical of such molecules (Zhao, 2012). This work underscores the importance of molecular geometry in determining the physical and chemical behavior of bromo-naphthalene derivatives.
Chemical Reactions and Properties
Chemical reactivity and properties of bromo-naphthalene compounds have been explored in several studies. For example, Yanai et al. (2021) detailed the regioselective synthesis of naphthalene derivatives, shedding light on the photoluminescence properties arising from specific structural motifs (Yanai et al., 2021). Singha, Nandi, and Ray (2012) developed a bromine-mediated cyclization method for constructing naphthalene motifs, illustrating the versatility of bromo-naphthalene compounds in synthesizing polycyclic aromatic hydrocarbons (Singha et al., 2012).
Physical Properties Analysis
The physical properties of bromo-naphthalene derivatives, such as melting points, boiling points, and solubility, are influenced by their molecular structure. Studies on related compounds provide insights into how structural variations affect these properties. For instance, the synthesis and characterization of fluorinated poly(aryl ether ketone)s containing 1,4-naphthalene moieties by Mercer, Fone, and Mckenzie (1997) reveal the impact of fluorination and naphthalene incorporation on thermal stability and solubility (Mercer et al., 1997).
Scientific Research Applications
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Electrochemical Bromofunctionalization of Alkenes
- Field : Organic & Biomolecular Chemistry .
- Application : This research investigates the electrochemical generation of bromine from hydrobromic acid in a flow electrochemical reactor . Various alkenes could be converted to their corresponding dibromides, bromohydrines, bromohydrin ethers, and cyclized products in good to excellent yields .
- Method : The optimal concentration of hydrobromic acid was identified at 180 mM which resulted in a yield of 85% of the bromohydrin and 9% of the dibromide . Increasing the flow rate to 0.4 mL min−1 or 0.6 mL min−1 resulted in decreased yields of 75% and 70%, respectively .
- Results : The bromination of organic molecules has been extensively studied to date, yet there is still a demand for safe and sustainable methodologies . The electrochemical oxidation of bromide to bromine is a viable strategy to reduce waste by avoiding chemical oxidants .
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Pharmaceutical Intermediate
- Field : Pharmaceutical Chemistry .
- Application : 1-Bromo-4-phenylbutane, a similar compound to 1-Bromo-4-(phenylmethoxy)-naphthalene, is used as a pharmaceutical intermediate .
- Method : The specific methods of application or experimental procedures are not provided in the source .
- Results : The outcomes of this application are not specified in the source .
-
Catalytic Protodeboronation of Pinacol Boronic Esters
- Field : Organic Synthesis .
- Application : This research investigates the catalytic protodeboronation of 1°, 2° and 3° alkyl boronic esters . Pinacol boronic esters are highly valuable building blocks in organic synthesis .
- Method : The specific methods of application or experimental procedures are not provided in the source .
- Results : Protodeboronation is not well developed, and this research contributes to the development of this field .
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1-Bromo-4,5-difluoro-2-(phenylmethoxy)benzene
- Field : Chemical Synthesis .
- Application : 1-Bromo-4,5-difluoro-2-(phenylmethoxy)benzene is a similar compound to 1-Bromo-4-(phenylmethoxy)-naphthalene . It is used in chemical synthesis .
- Method : The specific methods of application or experimental procedures are not provided in the source .
- Results : The outcomes of this application are not specified in the source .
-
1-Bromo-4-(phenylmethoxy)benzene
- Benzene, 1-bromo-4-methoxy-
- Field : Chemical Synthesis .
- Application : Benzene, 1-bromo-4-methoxy- is a similar compound to 1-Bromo-4-(phenylmethoxy)-naphthalene . It is used in chemical synthesis .
- Method : The specific methods of application or experimental procedures are not provided in the source .
- Results : The outcomes of this application are not specified in the source .
Safety And Hazards
The compound is classified as a hazard under the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It is highly flammable and causes skin irritation, serious eye irritation, and may cause respiratory irritation . It may cause damage to organs through prolonged or repeated exposure and is harmful if swallowed, in contact with skin, or if inhaled .
properties
IUPAC Name |
1-bromo-4-phenylmethoxynaphthalene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13BrO/c18-16-10-11-17(15-9-5-4-8-14(15)16)19-12-13-6-2-1-3-7-13/h1-11H,12H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GOORTGQVODJZGU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C3=CC=CC=C32)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13BrO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80327505 |
Source
|
Record name | NSC662266 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80327505 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
313.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Bromo-4-(phenylmethoxy)-naphthalene | |
CAS RN |
138865-41-5 |
Source
|
Record name | NSC662266 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80327505 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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